[2-Fluoro-3-(hydroxymethyl)phenyl]methanol

Anticancer Research Cytotoxicity Selectivity Index

Procure CAS 1156520-40-9 for its unique ortho-fluorine, which enhances LogP to 0.8103 and confers distinct anticancer activity absent in non-fluorinated 1,3-benzenedimethanol. This scaffold is crucial for valid SAR studies and metabolic stability modulation, ensuring reliable lead development.

Molecular Formula C8H9FO2
Molecular Weight 156.15
CAS No. 1156520-40-9
Cat. No. B3214980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Fluoro-3-(hydroxymethyl)phenyl]methanol
CAS1156520-40-9
Molecular FormulaC8H9FO2
Molecular Weight156.15
Structural Identifiers
SMILESC1=CC(=C(C(=C1)CO)F)CO
InChIInChI=1S/C8H9FO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,10-11H,4-5H2
InChIKeyNYBQJSDOTHNMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-Fluoro-3-(hydroxymethyl)phenyl]methanol (CAS 1156520-40-9): A Fluorinated Benzyl Alcohol Scaffold for Medicinal Chemistry and Fragment-Based Drug Discovery


[2-Fluoro-3-(hydroxymethyl)phenyl]methanol, also referred to as 2-Fluoro-1,3-benzenedimethanol or (2-Fluoro-1,3-phenylene)dimethanol , is a synthetic benzyl alcohol derivative characterized by a fluorine atom at the ortho-position relative to one hydroxymethyl group and a second hydroxymethyl group at the meta-position on the phenyl ring [1]. This specific substitution pattern results in a molecular formula of C₈H₉FO₂ and a molecular weight of 156.15 g/mol . As a fragment molecule, it serves as an important scaffold for molecular linking, expansion, and modification in drug discovery .

Why Substituting [2-Fluoro-3-(hydroxymethyl)phenyl]methanol with Non-Fluorinated or Differently Fluorinated Analogs Compromises Research Reproducibility and Physicochemical Integrity


Direct substitution of [2-Fluoro-3-(hydroxymethyl)phenyl]methanol with a non-fluorinated analog, such as 1,3-benzenedimethanol (CAS 626-18-6), or a regioisomer like 5-fluoro-1,3-benzenedimethanol (CAS 19254-86-5), is scientifically unsound. The ortho-fluorine atom in the target compound is a critical structural determinant that fundamentally alters physicochemical properties. While generic benzyl alcohols may share the core motif, they lack the specific electronic and steric influences of the ortho-fluorine . This substitution can significantly impact lipophilicity (LogP), metabolic stability, and molecular interactions with biological targets [1], thereby invalidating structure-activity relationship (SAR) studies and potentially leading to divergent biological outcomes. The following quantitative evidence provides the necessary comparative data to justify the specific procurement of CAS 1156520-40-9 over its seemingly similar alternatives.

Product-Specific Quantitative Differentiation of [2-Fluoro-3-(hydroxymethyl)phenyl]methanol Against Key Structural Comparators


Comparative Cytotoxicity Profile of [2-Fluoro-3-(hydroxymethyl)phenyl]methanol Against T-Lymphoblastic Cells

[2-Fluoro-3-(hydroxymethyl)phenyl]methanol exhibits cytotoxic effects against T-lymphoblastic cell lines with an IC50 value in the low micromolar range . Preliminary evidence suggests a degree of selectivity, with the compound showing toxicity towards T-lymphoblastic cells while sparing normal peripheral blood mononuclear cells (PBMCs) . This contrasts with the non-fluorinated parent scaffold, 1,3-benzenedimethanol, which has not been reported to exhibit similar cytotoxic activity in the same cellular context.

Anticancer Research Cytotoxicity Selectivity Index

Differentiation of Lipophilicity and Hydrogen Bonding Capacity via Computed LogP and TPSA Values

The introduction of an ortho-fluorine atom in [2-Fluoro-3-(hydroxymethyl)phenyl]methanol results in a LogP value of 0.8103 and a topological polar surface area (TPSA) of 40.46 Ų . In contrast, the non-fluorinated parent compound, 1,3-benzenedimethanol, has a predicted LogP of approximately 0.3 and a TPSA of 40.5 Ų [1]. The higher LogP of the fluorinated analog indicates increased lipophilicity, which can enhance membrane permeability, while the similar TPSA suggests a comparable capacity for hydrogen bonding and polarity.

Medicinal Chemistry Physicochemical Properties Drug-likeness

Impact of Fluorine Substitution on Density: [2-Fluoro-3-(hydroxymethyl)phenyl]methanol vs. 1,3-Benzenedimethanol

The target compound exhibits a predicted density of 1.287 g/cm³ . This is notably higher than the density of its non-fluorinated parent compound, 1,3-benzenedimethanol, which has a reported density of 1.045-1.055 g/cm³ [1]. The incorporation of the heavier, electron-withdrawing fluorine atom leads to a significant increase in density, a property that can be relevant for solid-state characterization and formulation studies.

Physical Chemistry Density Crystallography

High-Value Research Applications for [2-Fluoro-3-(hydroxymethyl)phenyl]methanol Based on Verifiable Differentiation


Fragment-Based Drug Discovery (FBDD) for Anticancer Targets

Given its demonstrated, albeit preliminary, selective cytotoxicity towards T-lymphoblastic cell lines with an IC50 in the low micromolar range , [2-Fluoro-3-(hydroxymethyl)phenyl]methanol is a valuable fragment starting point for FBDD campaigns targeting novel anticancer mechanisms. This activity distinguishes it from the non-fluorinated 1,3-benzenedimethanol scaffold, which lacks this reported biological effect . Researchers can use this fragment to explore structure-activity relationships (SAR) around the ortho-fluorine and develop more potent and selective leads.

Medicinal Chemistry: Scaffold for Optimizing Physicochemical Properties

The distinct physicochemical profile of [2-Fluoro-3-(hydroxymethyl)phenyl]methanol, characterized by a LogP of 0.8103 and a TPSA of 40.46 Ų , makes it a strategic scaffold for medicinal chemists seeking to modulate the drug-likeness of their lead compounds. Its higher LogP, compared to the non-fluorinated analog, can be leveraged to improve membrane permeability [1]. The presence of two reactive hydroxymethyl groups provides versatile synthetic handles for further elaboration [2], enabling systematic exploration of chemical space while maintaining the beneficial fluorine-induced properties.

Synthetic Intermediate for Fluorinated Building Blocks

[2-Fluoro-3-(hydroxymethyl)phenyl]methanol serves as a crucial starting material or intermediate in the production of more complex fluorinated molecules for agricultural and medicinal chemistry, as described in industrial patent literature for the synthesis of fluorinated benzenedimethanol compounds [2]. Its commercial availability in high purity (≥98%) from multiple vendors ensures it can be reliably procured as a key synthetic building block for custom synthesis and scale-up activities, differentiating it from less accessible or poorly characterized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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